molecular formula C16H12ClFO4 B5860949 (2-Chloro-6-ethoxy-4-formylphenyl) 2-fluorobenzoate

(2-Chloro-6-ethoxy-4-formylphenyl) 2-fluorobenzoate

Cat. No.: B5860949
M. Wt: 322.71 g/mol
InChI Key: XSKKLEFQDFVJLZ-UHFFFAOYSA-N
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Description

(2-Chloro-6-ethoxy-4-formylphenyl) 2-fluorobenzoate is a chemical compound that belongs to the class of aromatic esters It is characterized by the presence of a chloro, ethoxy, and formyl group on the phenyl ring, and a fluorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-ethoxy-4-formylphenyl) 2-fluorobenzoate typically involves the esterification of 2-fluorobenzoic acid with (2-Chloro-6-ethoxy-4-formylphenol). The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-ethoxy-4-formylphenyl) 2-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 2-Chloro-6-ethoxy-4-carboxyphenyl 2-fluorobenzoate.

    Reduction: 2-Chloro-6-ethoxy-4-hydroxymethylphenyl 2-fluorobenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Chloro-6-ethoxy-4-formylphenyl) 2-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Chloro-6-ethoxy-4-formylphenyl) 2-fluorobenzoate involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The chloro and fluorobenzoate groups can influence the compound’s reactivity and binding affinity to target proteins or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-ethoxy-4-formylphenyl acetate
  • 2-Chloro-6-ethoxy-4-formylphenyl benzoate
  • 2-Chloro-6-ethoxy-4-formylphenyl propionate

Uniqueness

(2-Chloro-6-ethoxy-4-formylphenyl) 2-fluorobenzoate is unique due to the presence of the fluorobenzoate moiety, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(2-chloro-6-ethoxy-4-formylphenyl) 2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFO4/c1-2-21-14-8-10(9-19)7-12(17)15(14)22-16(20)11-5-3-4-6-13(11)18/h3-9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSKKLEFQDFVJLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Cl)OC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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